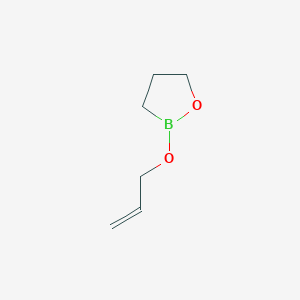
4-Cyclopentylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 54997-94-3 . It has a molecular weight of 244.74 g/mol . This compound has gained significant attention due to its potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of sulfonamides, which are an important group of synthetic antimicrobial agents that contain the sulfonamide group, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis
The molecular formula of 4-Cyclopentylbenzenesulfonyl chloride is C11H13ClO2S . The InChI Code is 1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Synthesis
- Sulfonyl chlorides, like 4-Cyclopentylbenzenesulfonyl chloride, are often used in organic synthesis as they can react with a variety of nucleophiles to form sulfonamides, sulfones, and sulfonate esters .
- The outcomes of these reactions are new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
-
Scientific Field: Material Science
-
Scientific Field: Chromatography
-
Scientific Field: Analytical Research
-
Scientific Field: Electrophilic Aromatic Substitution
- Sulfonyl chlorides, such as 4-Cyclopentylbenzenesulfonyl chloride, can be used in electrophilic aromatic substitution reactions .
- The methods of application involve the reaction of the sulfonyl chloride with an aromatic compound under suitable conditions to attach the sulfonyl group to the aromatic ring .
- The outcomes of these reactions can include new aromatic compounds with potential applications in various fields .
-
Scientific Field: Preparation of Gilman Reagents
- Sulfonyl chlorides can be used in the preparation of Gilman reagents, which are organocopper compounds used in organic synthesis .
- The methods of application involve the reaction of the sulfonyl chloride with a copper compound to form the Gilman reagent .
- The outcomes of these reactions can include new organocopper compounds that can be used in various organic reactions .
-
Scientific Field: Medicinal Chemistry
- Sulfonyl chlorides are often used in the synthesis of various pharmaceuticals .
- The methods of application would involve the reaction of the sulfonyl chloride with other compounds to form the desired pharmaceutical .
- The outcomes of these reactions can include new drugs with potential therapeutic applications .
-
Scientific Field: Dye and Pigment Industry
- Sulfonyl chlorides can be used in the synthesis of certain dyes and pigments .
- The methods of application would involve the reaction of the sulfonyl chloride with other compounds to form the desired dye or pigment .
- The outcomes of these reactions can include new dyes or pigments with potential applications in various industries .
Safety And Hazards
The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .
Eigenschaften
IUPAC Name |
4-cyclopentylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWSLVVXHWTKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561841 |
Source


|
| Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylbenzenesulfonyl chloride | |
CAS RN |
54997-94-3 |
Source


|
| Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














